7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is a bicyclic compound with a unique structure that includes nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide typically involves a series of organic reactions. One common method includes the Dieckmann condensation of piperazinebutyrate, followed by reduction with lithium borohydride (LiBH4) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like LiBH4 to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as LiBH4 or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene-8-thione
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- 7,8-Diazabicyclo[4.2.2]dec-7-ene
Uniqueness
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
65115-46-0 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-oxido-8-aza-7-azoniabicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C8H10N2O/c11-10-8-4-2-1-3-7(9-10)5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
RKSAANGJESARRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1N=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.